Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate: is a chemical compound that belongs to the class of sulfenamide derivatives It features a pyridazinyl group attached to an imidazole ring, which is further substituted with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate typically involves the following steps:
Preparation of 6-chloro-3-pyridazinyl sulfenamide: This intermediate is synthesized through the reaction of 6-chloropyridazine with a suitable sulfenamide reagent.
Formation of the imidazole ring: The imidazole ring is constructed using a cyclization reaction involving the intermediate and a suitable imidazole precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for the synthesis of active ingredients in pesticides and drugs.
Mechanism of Action
The mechanism by which Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1H-imidazole-5-carboxylate: This compound is similar but lacks the methyl group on the imidazole ring.
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1H-imidazole-4-carboxylate: This compound has a different position of the carboxylate group on the imidazole ring.
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1H-imidazole-5-carboxylate hydrochloride: This is the hydrochloride salt form of the compound.
Uniqueness: Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate stands out due to its specific structural features, such as the presence of the methyl group on the imidazole ring and the sulfenamide linkage. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)sulfanyl-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-15-6(9(16)17-2)5-12-10(15)18-8-4-3-7(11)13-14-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMAQVDOHKUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=NN=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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